molecular formula C10H12BrNO4 B14067333 Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14067333
M. Wt: 290.11 g/mol
InChI Key: PLJVZVSRPKVGRA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyridine ring. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:

    Methoxyethylation: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a base such as potassium carbonate.

    Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: can be compared with other pyridine derivatives such as:

    Methyl 5-chloro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-fluoro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 5-iodo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of This compound

Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

methyl 5-bromo-1-(2-methoxyethyl)-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H12BrNO4/c1-15-4-3-12-6-7(11)5-8(9(12)13)10(14)16-2/h5-6H,3-4H2,1-2H3

InChI Key

PLJVZVSRPKVGRA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=C(C1=O)C(=O)OC)Br

Origin of Product

United States

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